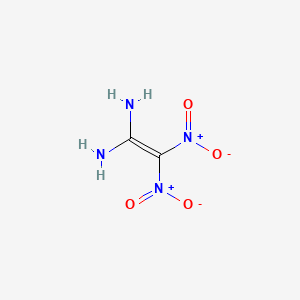

1,1-Diamino-2,2-dinitroethylene

概要

説明

1,1-Diamino-2,2-dinitroethylene: is a high-energy density material known for its low sensitivity to shock, temperature, and friction. This compound was first synthesized by the FOA Defense Research Establishment in Sweden in 1998 . It has gained significant attention due to its high detonation performance and relatively easy synthesis procedures .

準備方法

Synthetic Routes and Reaction Conditions: 1,1-Diamino-2,2-dinitroethylene can be synthesized through a combination of nitration and hydrolysis steps. One common method involves the nitration of 2-methylimidazole followed by hydrolysis . Another method includes the cooling crystallization technique combined with repeated grinding to produce spherical this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps to ensure high purity and yield. The cooling crystallization method is particularly favored for its efficiency in producing thermally stable spherical particles .

化学反応の分析

Types of Reactions: 1,1-Diamino-2,2-dinitroethylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

- Oxidation products include nitro derivatives.

- Reduction products include amino derivatives.

- Substitution reactions yield a variety of substituted compounds depending on the reagents used .

科学的研究の応用

Explosive Applications

1.1 Insensitive Munitions

FOX-7 is primarily utilized in the formulation of insensitive munitions (IMs). Its unique properties allow it to withstand extreme conditions without detonating accidentally. This characteristic is crucial for military applications where safety is paramount. Research indicates that FOX-7 can be effectively combined with other energetic materials to enhance performance while maintaining safety standards .

1.2 Propellant Formulations

In addition to its use in explosives, FOX-7 serves as a key component in propellant formulations. Its stability and energy output make it suitable for use in solid rocket propellants. Studies have shown that incorporating FOX-7 can improve the overall performance of propellants, providing a higher specific impulse while reducing the risk of unintended detonation .

Synthesis and Stability

The synthesis of FOX-7 has been optimized through various methods to ensure high yield and purity. Recent advancements include a method that minimizes hazardous reactions typically associated with the nitration process. This new approach not only enhances safety but also reduces production costs significantly .

Table 1: Comparison of Synthesis Methods for FOX-7

| Method | Safety Level | Yield (%) | Cost Effectiveness |

|---|---|---|---|

| Traditional Nitration | Moderate | 60-70 | Moderate |

| Hydrolysis of DHDNDP | High | 85-90 | High |

| Isourea-Dinitromethane Reaction | Very High | 80-85 | Very High |

Mechanical Properties

FOX-7 exhibits distinct mechanical properties that are advantageous for its application in explosives. Research utilizing nanoindentation techniques has revealed insights into the mechanical anisotropy of FOX-7 crystals, indicating its potential for tailored applications in munitions where specific mechanical responses are required .

Case Studies and Research Findings

4.1 Stability Assessment Studies

A comprehensive study on the stability of nitrate esters-based propellants highlighted the role of FOX-7 in enhancing the thermal stability of formulations containing nitrate esters. The findings suggest that integrating FOX-7 can lead to improved shelf life and performance under varying environmental conditions .

4.2 Performance Evaluation in Military Applications

Field tests have demonstrated that munitions incorporating FOX-7 perform reliably under combat conditions, showcasing its effectiveness as an explosive agent while minimizing risks associated with traditional materials. These evaluations are critical for military procurement processes where safety and efficacy are evaluated rigorously .

作用機序

The mechanism of action of 1,1-diamino-2,2-dinitroethylene primarily involves its decomposition under thermal or mechanical stress. The compound decomposes in two stages, with the first stage involving the formation of nitric acid and nitrile oxide . This decomposition is influenced by the molecular structure and the presence of intermolecular hydrogen bonds, which stabilize the compound and increase the decomposition barrier .

類似化合物との比較

- 1,3,5-Trinitro-2-oxo-1,3,5-triazacyclohexane (RDX)

- 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX)

- 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

Comparison: 1,1-Diamino-2,2-dinitroethylene is unique due to its combination of high detonation performance and low sensitivity. Unlike RDX and HMX, which are more sensitive to shock and friction, this compound offers a safer alternative for use in insensitive munitions . Its synthesis is also simpler compared to these compounds, making it a more accessible option for industrial applications .

生物活性

1,1-Diamino-2,2-dinitroethylene (commonly known as FOX-7) is a compound that has garnered attention in the field of energetic materials due to its unique properties and potential applications. This article explores its biological activity, including its synthesis, stability, compatibility with other materials, and relevant case studies.

FOX-7 is characterized by its molecular formula and exhibits a push-pull electronic structure due to the presence of both electron-withdrawing nitro groups and electron-donating amino groups. This unique structure contributes to its energetic properties, making it a candidate for use in various applications, including explosives and propellants .

Synthesis Methods

Several methods have been developed for synthesizing FOX-7. One notable method involves the nitration of isourea derivatives followed by hydrolysis in liquid ammonia . The synthesis process is sensitive and can yield low overall productivity, often limited to about 13% due to the instability of intermediates formed during the reaction .

Biological Activity

The biological activity of FOX-7 remains an area of ongoing research. While primarily studied for its energetic properties, some studies have investigated its toxicity and environmental impact.

Toxicological Studies

Research indicates that FOX-7 exhibits lower sensitivity compared to traditional explosives like TNT, which may suggest a reduced risk during handling and storage . However, detailed toxicological assessments are necessary to fully understand its safety profile. Current findings suggest that while FOX-7 is less toxic than some conventional explosives, it still poses potential risks that need to be managed in practical applications .

Compatibility Studies

Compatibility with other energetic materials is crucial for determining the safe use of FOX-7 in formulations. Recent studies utilizing differential scanning calorimetry (DSC) and vacuum stability tests (VST) revealed that FOX-7 shows good compatibility with various explosives such as CL-20 and HMX but poor compatibility with others like RDX . This information is vital for formulating composite explosives where stability and performance are critical.

Case Study 1: Thermal Stability Analysis

A study on the thermal stability of spherical FOX-7 produced via cooling crystallization indicated that this form exhibits improved thermal performance compared to raw FOX-7. The spherical morphology allows for more efficient energy release during decomposition, making it a promising candidate for high-performance applications .

Case Study 2: High Pressure-Temperature Behavior

Research investigating the structural phase stability of FOX-7 under high pressure (up to 10 GPa) has shown that it maintains stability across a range of conditions. Understanding how FOX-7 behaves under extreme conditions is essential for applications in military and aerospace sectors where such environments are common .

Summary of Findings

| Property/Study | Findings |

|---|---|

| Synthesis | Various methods exist; low yield due to sensitive intermediates |

| Toxicity | Lower sensitivity than TNT; requires further toxicological assessment |

| Compatibility | Compatible with CL-20 and HMX; incompatible with RDX |

| Thermal Stability | Improved performance in spherical form; faster energy release |

| High Pressure Stability | Maintains structural integrity up to 10 GPa |

特性

IUPAC Name |

2,2-dinitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O4/c3-1(4)2(5(7)8)6(9)10/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHQFAMVYDIUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894014 | |

| Record name | 1,1-Diamino-2,2-dinitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145250-81-3 | |

| Record name | 1,1-Diamino-2,2-dinitroethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145250-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FOX-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145250813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diamino-2,2-dinitroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOX-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2KYV7C3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。